molecular formula C28H39N3O5 B14348198 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate CAS No. 92047-92-2

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate

Cat. No.: B14348198
CAS No.: 92047-92-2
M. Wt: 497.6 g/mol
InChI Key: KQJVUGUKMVXONV-UHFFFAOYSA-N
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Description

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is a complex organic compound characterized by the presence of a nitrophenyl group, an azoxy linkage, and a hexadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate typically involves multiple steps:

    Formation of the Azoxy Group: The azoxy group can be synthesized through the reduction of nitro compounds using reagents such as zinc and ammonium chloride.

    Esterification: The hexadecanoate ester is formed by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.

    Coupling Reaction: The final step involves coupling the azoxy compound with the ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of azo or hydrazo compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl octadecanoate: Similar structure with an octadecanoate ester instead of hexadecanoate.

    4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl dodecanoate: Similar structure with a dodecanoate ester instead of hexadecanoate.

Uniqueness

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is unique due to its specific ester chain length, which can influence its solubility, reactivity, and biological activity. The presence of the azoxy group also imparts distinct redox properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

92047-92-2

Molecular Formula

C28H39N3O5

Molecular Weight

497.6 g/mol

IUPAC Name

(4-hexadecanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium

InChI

InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(32)36-27-22-16-24(17-23-27)29-30(33)25-18-20-26(21-19-25)31(34)35/h16-23H,2-15H2,1H3

InChI Key

KQJVUGUKMVXONV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

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